Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate
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Overview
Description
Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate is an organic compound with the molecular formula C16H18F2O4. It is a derivative of malonic acid and contains a difluorophenyl group, making it a valuable intermediate in organic synthesis . This compound is often used in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate typically involves the reaction of 2,4-difluorophenylacetic acid with bromoacetone under basic conditions to form an intermediate. This intermediate is then esterified with diethyl malonate under acidic conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of various enzymes, depending on its chemical structure and the functional groups present. The difluorophenyl group plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-(2,4-difluorophenyl)malonate: Similar in structure but lacks the prop-2-en-1-yl group.
Diethyl [2-(2,4-dichlorophenyl) prop-2-en-1-yl]malonate: Contains chlorine atoms instead of fluorine atoms.
Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]acetate: Similar structure but with an acetate group instead of a malonate group.
Uniqueness
Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate is unique due to the presence of both the difluorophenyl and prop-2-en-1-yl groups, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and valuable in various scientific research applications .
Properties
CAS No. |
159276-62-7 |
---|---|
Molecular Formula |
C16H18F2O4 |
Molecular Weight |
312.31 g/mol |
IUPAC Name |
diethyl 2-[2-(2,4-difluorophenyl)prop-2-enyl]propanedioate |
InChI |
InChI=1S/C16H18F2O4/c1-4-21-15(19)13(16(20)22-5-2)8-10(3)12-7-6-11(17)9-14(12)18/h6-7,9,13H,3-5,8H2,1-2H3 |
InChI Key |
ICXSWEPRNMGYGO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC(=C)C1=C(C=C(C=C1)F)F)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(CC(=C)C1=C(C=C(C=C1)F)F)C(=O)OCC |
159276-62-7 | |
Synonyms |
2-[2-(2,4-Difluorophenyl)-2-propen-1-yl]propanedioic Acid 1,3-Diethyl Ester; |
Origin of Product |
United States |
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